Methyl 4-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanoate
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Overview
Description
Methyl 4-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanoate is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including hydroxyl, chloro, and methylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanoate typically involves multiple steps. One common method includes the condensation of 5-chloro-2-hydroxy-3-methylbenzaldehyde with 4-chlorobenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl 4-aminopentanoate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)butanoate
- Methyl 4-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)hexanoate
Uniqueness
Methyl 4-(((5-chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)pentanoate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
104775-06-6 |
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Molecular Formula |
C20H21Cl2NO3 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
methyl 4-[[(5-chloro-2-hydroxy-3-methylphenyl)-(4-chlorophenyl)methylidene]amino]pentanoate |
InChI |
InChI=1S/C20H21Cl2NO3/c1-12-10-16(22)11-17(20(12)25)19(14-5-7-15(21)8-6-14)23-13(2)4-9-18(24)26-3/h5-8,10-11,13,25H,4,9H2,1-3H3 |
InChI Key |
KARJHBOHGDBGHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=NC(C)CCC(=O)OC)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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